Verubecestat TFA, also known as MK-8931, is a potent inhibitor of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), which plays a critical role in the pathogenesis of Alzheimer's disease. This compound has been developed to reduce levels of amyloid-beta peptides in the brain, thereby potentially slowing the progression of Alzheimer's disease. Verubecestat TFA is classified as a small molecule drug and has undergone various phases of clinical trials, including Phase III trials aimed at evaluating its efficacy and safety in patients with Alzheimer's disease .
A more recent second-generation synthesis utilizes a copper-catalyzed C-N coupling technique, which allows for a more streamlined and efficient production process. This method includes:
Verubecestat TFA has a complex molecular structure characterized by several functional groups that contribute to its activity as a BACE1 inhibitor. Its chemical formula is , with a molecular weight of approximately 396.46 g/mol. The structure includes:
The three-dimensional conformation of Verubecestat TFA is crucial for its interaction with the enzyme, influencing binding affinity and inhibitory activity .
Verubecestat TFA undergoes several key reactions during its synthesis:
These reactions are typically conducted under controlled conditions to optimize yields and minimize by-products.
The mechanism of action for Verubecestat TFA involves selective inhibition of BACE1, which is responsible for cleaving amyloid precursor protein into amyloid-beta peptides. By inhibiting this enzyme, Verubecestat TFA effectively reduces the production of amyloid-beta, thereby lowering its accumulation in the brain—a hallmark of Alzheimer's disease pathology .
The compound binds to the active site of BACE1, preventing substrate access and subsequent cleavage. This inhibition is quantitatively assessed through various biochemical assays, demonstrating significant reductions in amyloid-beta levels in cerebrospinal fluid following administration .
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are employed to characterize these properties accurately .
Verubecestat TFA's primary application lies in Alzheimer's disease research, particularly as a therapeutic agent aimed at modifying disease progression. Its role as a BACE1 inhibitor places it at the forefront of strategies targeting amyloid-beta accumulation. Clinical trials have shown promise in reducing cerebrospinal fluid levels of amyloid-beta, indicating potential efficacy in treating or preventing Alzheimer's disease .
In addition to its therapeutic applications, Verubecestat TFA serves as an important tool in scientific research aimed at understanding the mechanisms underlying Alzheimer's disease and testing other potential BACE1 inhibitors .
Verubecestat TFA (trifluoroacetate salt of MK-8931) is a small-molecule inhibitor targeting β-site amyloid precursor protein cleaving enzymes 1 and 2 (BACE1/2). Its high-affinity binding arises from specific structural interactions with the catalytic domains of these aspartyl proteases. The molecule features a fluorophenyl-picolinamide scaffold linked to a chiral 3-imino-1,2,4-thiadiazinane 1,1-dioxide moiety. This conformation allows optimal occupation of BACE1's substrate-binding pocket, with hydrogen bonding between the thiadiazinane ring and catalytic aspartate residues (Asp32/Asp228 in BACE1). The fluorinated aromatic rings enhance hydrophobic interactions within the S3 subpocket, while the (R)-stereochemistry at the thiadiazinane chiral center is critical for orienting the trifluoroacetate group toward solvent-exposed regions, minimizing off-target binding [1] [9].
Verubecestat TFA exhibits potent inhibition of BACE1 and BACE2 with dissociation constants (Kᵢ) of 2.2 nM and 0.38 nM, respectively. This 5.8-fold selectivity for BACE2 over BACE1 is attributed to subtle differences in the S2' subsite flexibility. Enzyme kinetics reveal a mixed non-competitive inhibition pattern, where Verubecestat TFA binds both free enzymes and enzyme-substrate complexes, reducing maximal reaction velocity (Vₘₐₓ) without significantly altering substrate affinity (Kₘ). The prolonged target residence time (>12 hours) correlates with sustained in vivo efficacy [1] [7].
Table 1: Kinetic Parameters of Verubecestat TFA for BACE Isoforms
Parameter | BACE1 | BACE2 |
---|---|---|
Kᵢ (nM) | 2.2 | 0.38 |
Selectivity Ratio (BACE2/BACE1) | 1:5.8 | |
Inhibition Type | Mixed Non-Competitive |
In HEK293 cells expressing human amyloid precursor protein with the Swedish mutation (APPSwe), Verubecestat TFA reduces Aβ40 and Aβ42 production with IC₅₀ values of 2.1 nM and 0.7 nM, respectively. This dose-dependent suppression extends to in vivo models, where chronic administration (30 mg/kg/day) in aged Tg2576 mice reduced cortical Aβ40/Aβ42 by >60% and Thioflavin-S-positive plaques by 55–68% without exacerbating microhemorrhage. Human translational data confirm these effects: single 40 mg doses in Alzheimer’s patients lowered cerebrospinal fluid (CSF) Aβ40 by 57–84% within 12 hours, with sustained reductions at higher exposures [1] [3] [5].
As a direct product of BACE1 cleavage, soluble APPβ (sAPPβ) serves as a pharmacodynamic marker for target engagement. Verubecestat TFA inhibits sAPPβ release in HEK293-APPSwe cells with an IC₅₀ of 4.4 nM. In non-human primates, a 1 mg/kg intravenous dose reduced CSF sAPPβ by >80% within 6 hours. This correlates tightly with Aβ suppression (R²=0.93), confirming BACE1 inhibition as the primary mechanism [1] [5].
Table 2: Cellular and Biochemical Efficacy of Verubecestat TFA
Biomarker | Cell/Model System | IC₅₀/Reduction | Key Findings |
---|---|---|---|
Aβ40 | HEK293-APPSwe | 2.1 nM | Dose-dependent suppression over 24h |
Aβ42 | HEK293-APPSwe | 0.7 nM | Greater potency vs. Aβ40 |
sAPPβ | HEK293-APPSwe | 4.4 nM | Direct correlation with Aβ reduction |
Plaque Load | Tg2576 Mice (12-week treatment) | 55–68% | Significant suppression without ARIA-H induction |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1